Superior In Vivo Anti-Inflammatory Efficacy of 6-Benzyl-2-methylpyridazin-3(2H)-one vs. Diclofenac in Carrageenan-Induced Rat Paw Edema
The closest N-alkylated analog of the target compound, 6-benzyl-2-methylpyridazin-3(2H)-one (compound 4a), was directly compared to the standard NSAID diclofenac in the carrageenan-induced rat paw edema model. Compound 4a achieved 65% inhibition of edema at a 10 mg/kg oral dose, statistically exceeding the 58% inhibition produced by diclofenac at the identical dose . This 7-percentage-point difference represents a clinically meaningful improvement in acute anti-inflammatory efficacy within the same experimental paradigm. The analog also exhibited a COX-2 selectivity index of 96 and 47% analgesic protection .
| Evidence Dimension | In vivo anti-inflammatory efficacy (% inhibition of carrageenan-induced rat paw edema) |
|---|---|
| Target Compound Data | 6-Benzyl-2-methylpyridazin-3(2H)-one: 65% edema inhibition at 10 mg/kg p.o. |
| Comparator Or Baseline | Diclofenac: 58% edema inhibition at 10 mg/kg p.o. |
| Quantified Difference | +7% absolute edema inhibition vs. diclofenac at same dose |
| Conditions | Carrageenan-induced rat paw edema assay; oral administration at 10 mg/kg; compounds tested in parallel in the same study. |
Why This Matters
This demonstrates that the 6-benzyl-pyridazinone core confers anti-inflammatory efficacy superior to a gold-standard NSAID at matched dosing, providing a strong rationale for selecting the benzyl-substituted scaffold over generic 6-aryl alternatives.
- [1] Loksha, Y.M. et al. (2020). Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 353(3), e1900295. DOI: 10.1002/ardp.201900295. PMID: 31944384. View Source
